molecular formula C14H18N2O3 B11280326 2-{2-[(4-methylphenyl)amino]-2-oxoethoxy}-N-(prop-2-en-1-yl)acetamide

2-{2-[(4-methylphenyl)amino]-2-oxoethoxy}-N-(prop-2-en-1-yl)acetamide

Cat. No.: B11280326
M. Wt: 262.30 g/mol
InChI Key: FCYRFWRWGXWAOT-UHFFFAOYSA-N
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Description

2-{2-[(4-methylphenyl)amino]-2-oxoethoxy}-N-(prop-2-en-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a 4-methylphenyl group, an amino group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(4-methylphenyl)amino]-2-oxoethoxy}-N-(prop-2-en-1-yl)acetamide typically involves the reaction of 4-methylphenylamine with ethyl chloroacetate to form an intermediate, which is then reacted with propargylamine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like lutidine and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(4-methylphenyl)amino]-2-oxoethoxy}-N-(prop-2-en-1-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the compound.

Scientific Research Applications

2-{2-[(4-methylphenyl)amino]-2-oxoethoxy}-N-(prop-2-en-1-yl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{2-[(4-methylphenyl)amino]-2-oxoethoxy}-N-(prop-2-en-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
  • 2-(4-Nitrophenyl)-N-(prop-2-yn-1-yl)acetamide
  • 4-Methoxy-N-(prop-2-yn-1-yl)benzene-1-sulfonamide

Uniqueness

Compared to similar compounds, 2-{2-[(4-methylphenyl)amino]-2-oxoethoxy}-N-(prop-2-en-1-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H18N2O3

Molecular Weight

262.30 g/mol

IUPAC Name

2-[2-(4-methylanilino)-2-oxoethoxy]-N-prop-2-enylacetamide

InChI

InChI=1S/C14H18N2O3/c1-3-8-15-13(17)9-19-10-14(18)16-12-6-4-11(2)5-7-12/h3-7H,1,8-10H2,2H3,(H,15,17)(H,16,18)

InChI Key

FCYRFWRWGXWAOT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COCC(=O)NCC=C

Origin of Product

United States

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